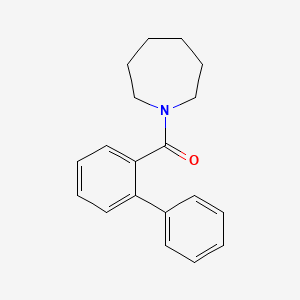

Azepan-1-yl(biphenyl-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(2-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(20-14-8-1-2-9-15-20)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXCDLDJXPKJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azepan 1 Yl Biphenyl 2 Yl Methanone and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections of Azepan-1-yl(biphenyl-2-yl)methanone

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For this compound, the analysis reveals two primary disconnections that simplify the structure into readily available starting materials.

The most logical disconnection is at the amide bond (C-N bond). This bond can be retrosynthetically cleaved to yield two precursor molecules: biphenyl-2-carboxylic acid and azepane. This approach is highly convergent, as both fragments can be synthesized or procured separately and then combined in a final acylation step.

A second key disconnection targets the C-C bond between the two phenyl rings of the biphenyl (B1667301) moiety. This disconnection breaks the molecule down into two simpler benzene (B151609) derivatives. For example, one ring could be a derivative of 2-bromobenzoic acid, and the other could be a phenyl organometallic reagent. These precursors can then be joined using a suitable organometallic cross-coupling reaction.

These two disconnections form the basis for the primary synthetic strategies discussed in the following sections.

Classical and Modern Approaches to this compound Core Synthesis

The synthesis of the this compound core can be achieved through several well-established and contemporary organic chemistry reactions. These methods focus on the efficient construction of the amide linkage, the biphenyl system, and the azepane ring.

Acylation Reactions Involving Biphenyl-2-carboxylic Acid Derivatives and Azepane

The formation of the amide bond is a cornerstone of this synthesis. This transformation typically involves the reaction of azepane, a seven-membered cyclic amine, with biphenyl-2-carboxylic acid or one of its activated derivatives. Biphenyl-2-carboxylic acid itself is a well-characterized compound with a known layered crystal structure. nih.gov

To facilitate the reaction, the carboxylic acid is often converted into a more reactive species, such as an acyl chloride, an ester, or an anhydride. Standard peptide coupling reagents (e.g., DCC, EDC) can also be employed to promote the amide bond formation directly from the carboxylic acid. The general reaction involves the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic carbonyl carbon of the biphenyl-2-carboxylic acid derivative.

Biphenyl-2-carboxylic acids are important intermediates in the production of pharmaceutically active substances. google.com Processes for their preparation are well-documented, including methods starting from (2-oxazolinyl)-2-biphenyl derivatives, which are saponified to yield the desired carboxylic acid. google.com For large-scale production, saponification of the precursor oxazoline (B21484) can be performed using hydrochloric acid at elevated temperatures and pressures in the presence of an inert, water-immiscible organic solvent to overcome issues of product precipitation and improve yield. google.com

Organometallic Coupling Strategies for Biphenyl Moiety Construction

The biphenyl core is a key structural feature, and its synthesis is often achieved via organometallic cross-coupling reactions. researchgate.net These reactions have become universal tools for C-C bond formation and offer a high degree of control over the final structure. acs.org An alternative approach involves the oxidative coupling of two C-H bonds from two aromatic molecules, catalyzed by a palladium salt, often in the presence of a co-catalyst like copper(II) acetate. google.com

Several named reactions are applicable for constructing the biphenyl skeleton regioselectively:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For this synthesis, one could couple a 2-halobenzoyl derivative (linked to azepane) with phenylboronic acid, or 2-formylphenylboronic acid with a suitable aryl halide, followed by oxidation and amidation. The Suzuki reaction is widely used in the synthesis of pharmaceuticals and advanced materials. researchgate.net

Negishi Coupling: This method uses an organozinc reagent and an aryl halide, catalyzed by a nickel or palladium complex. It is noted for its high regio- and chemoselectivity in creating unsymmetrical biaryls. rsc.org For instance, an arylzinc halide can be reacted with an aryl halide in the presence of a heterogeneous nickel catalyst on charcoal under microwave irradiation to afford biphenyls in good yields. rsc.org

Stille Coupling: This reaction couples an organotin compound with an aryl halide, catalyzed by palladium. The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. rsc.org

Hiyama Coupling: This involves the coupling of an organosilane with an aryl halide, activated by a fluoride (B91410) source and catalyzed by palladium. rsc.org

A summary of exemplary conditions for these coupling reactions is presented below.

| Coupling Reaction | Aryl Substrate 1 | Aryl Substrate 2 | Catalyst System | Solvent / Conditions | Yield | Reference |

| Negishi Coupling | Aryl Zinc Halide | Aryl Halide | Ni on Charcoal | Microwave | 75-95% | rsc.org |

| Stille Coupling | Organotin Reagent | Aryl Halide | Pd(OAc)2 / Dabco | - | Good to Excellent | researchgate.net |

| Hiyama Coupling | Arylsilane | Aryl Halide | Pd Catalyst, TBAF | Toluene / Acetic Acid | High | rsc.org |

| Suzuki Coupling | Arylboronic Acid | Aryl Chloride | Palladium / Ligand | 2-Propanol, RT | - | researchgate.net |

| Decarboxylative Coupling | Aromatic Carboxylate | Aryl Triflate | Cu2O / PdI2 / Ligands | - | Reasonable | acs.org |

Ring-Expansion Methodologies for Azepane Ring Formation

The seven-membered azepane ring is a less common structural motif in medicinal chemistry compared to five- or six-membered rings, making its synthesis a topic of interest. nih.gov Ring-expansion strategies provide an elegant route to this heterocycle from more readily available smaller rings.

One such method involves the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepane counterparts, a process catalyzed by palladium. researchgate.net This reaction proceeds under mild conditions and can maintain a high degree of enantiomeric purity. researchgate.net Another approach starts from bicyclic halogenated aminocyclopropane derivatives. rsc.org The reductive amination of these substrates can trigger a ring-expansion process, yielding functionalized tetrahydro-1H-azepine derivatives. rsc.org

More recently, a photochemical dearomative ring expansion of simple nitroarenes has been developed. nih.govresearchgate.net This process, mediated by blue light at room temperature, transforms a six-membered benzene framework into a seven-membered ring system, which can then be hydrogenated to provide the saturated azepane in two steps. nih.gov Additionally, diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity via the ring expansion of piperidines. rsc.org

Reductive Amination Routes to Azepane Nitrogen Integration

Reductive amination is a powerful and widely used method for forming C-N bonds and synthesizing amines from carbonyl compounds. masterorganicchemistry.com For the synthesis of azepane, intramolecular reductive amination is a particularly effective strategy. This involves the cyclization of a linear precursor containing both an amine (or a precursor like a nitro or azide (B81097) group) and a carbonyl group (aldehyde or ketone).

The reaction proceeds via the initial formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the azepane. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for selectively reducing the imine in the presence of other functional groups. masterorganicchemistry.com

This strategy has been successfully applied to the synthesis of various azepane derivatives, including polyhydroxylated azepanes and dibenz[c,e]azepines. rsc.orgnih.govnih.gov For example, a key step in the synthesis of pentahydroxyazepane iminosugars is an intramolecular reductive amination to form the seven-membered ring. nih.gov Similarly, Ir-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been used to obtain chiral dibenz[c,e]azepines with excellent enantiocontrol. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high levels of selectivity is crucial in modern organic synthesis to minimize waste and avoid difficult purification steps.

Regioselectivity in the synthesis of this compound primarily concerns the formation of the biphenyl linkage. The organometallic cross-coupling reactions discussed in section 2.2.2 are inherently regioselective. The specific placement of the halide (or triflate) and the organometallic functionality on the two aromatic precursors dictates the final connectivity, ensuring the formation of the desired 2-substituted biphenyl isomer. rsc.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of reductive amination (2.2.4), reagents like sodium cyanoborohydride are known to selectively reduce imines over ketones or aldehydes, which is a key example of chemoselectivity. masterorganicchemistry.com During acylation (2.2.1), the reaction conditions can be tuned to ensure the azepane nitrogen reacts preferentially without affecting other potentially reactive sites on the molecule.

Stereoselectivity becomes relevant when considering structural analogues of this compound that possess chiral centers. The target molecule itself is achiral. However, chiral derivatives could be synthesized by employing stereoselective methods for the construction of the azepane ring. For instance, ring-expansion of an enantiomerically pure piperidine (B6355638) derivative can proceed with high enantio-retention. researchgate.net Furthermore, stereoselective synthesis of azepane derivatives has been achieved via piperidine ring expansion and through osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination, both of which afford products with high stereocontrol. rsc.orgnih.gov The use of chiral catalysts or auxiliaries in the synthetic sequence allows for the preparation of specific enantiomers of substituted azepanes, which can then be acylated to produce chiral analogues of the title compound. nih.govmdpi.com

Catalytic Approaches in this compound Synthesis

Catalytic methods are paramount in modern organic synthesis, offering efficient and selective routes to complex molecules like this compound. These approaches often involve transition metals or, more recently, organocatalysts and photoredox systems to facilitate the key bond-forming steps.

The synthesis of the target molecule and its analogues typically relies on two critical, often transition metal-catalyzed, bond formations: the construction of the biphenyl backbone (a C-C bond) and the formation of the amide linkage (a C-N bond).

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of the biphenyl C-C bond. rsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of a precursor to this compound, this could involve the reaction of a 2-halobenzoic acid derivative with phenylboronic acid.

Following the formation of the biphenyl carboxylic acid, the crucial amide bond is formed. While traditional methods involve the use of stoichiometric coupling reagents, transition metal-catalyzed amidations are gaining prominence. Palladium and copper catalysts are commonly employed for the cross-coupling of aryl halides or pseudohalides with primary or secondary amides. mdpi.com For instance, N-aryl amides can be synthesized from arenediazonium salts and primary amides using copper(I) iodide as a catalyst. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(OAc)2 / Ligand | Aryl Halide + Amine | N-Aryl Amide | nih.gov |

| CuI | Arenediazonium Salt + Primary Amide | N-Aryl Amide | organic-chemistry.org |

| Cu(2,3-tmtppa)4 | Nitrile + Primary Amine | N-Substituted Amide | researchgate.net |

| (Cp*IrCl2)2 | Amide + Alcohol | N-Alkyl Arylamide | organic-chemistry.org |

Table 1: Examples of Transition Metal-Catalyzed Amide Bond Formations.

The choice of catalyst and reaction conditions is crucial and can be tailored to the specific substrates. For example, N-heterocyclic carbene-phosphine iridium complexes have been shown to be highly effective for the N-monoalkylation of amides with alcohols. organic-chemistry.org

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to transition metal catalysis, often offering milder reaction conditions and unique reactivity. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has found applications in amide bond formation. While direct organocatalytic synthesis of a complex amide like this compound is not widely reported, the principles can be applied. For instance, boric acid has been used as a catalyst for the amidation of carboxylic acids with urea (B33335) in a solvent-free setting, demonstrating a green chemistry approach. scispace.combohrium.comresearchgate.net

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has opened new avenues for amide synthesis. nih.gov Nickel/photoredox dual catalysis, for example, enables the direct carbamoylation of (hetero)aryl bromides at room temperature. nih.gov This method is tolerant of sensitive functional groups, which could be advantageous for complex molecules. The development of reducing organophotoredox catalysts has further expanded the scope of these reactions, allowing for challenging reductive processes. acs.org

| Catalysis Type | Catalyst Example | Reaction Type | Key Features | Ref. |

| Organocatalysis | Boric Acid | Amidation | Solvent-free, green chemistry | scispace.combohrium.comresearchgate.net |

| Photoredox/Nickel | Ir(ppy)3 / NiBr2·diglyme | Carbamoylation of Aryl Bromides | Mild conditions, functional group tolerance | nih.gov |

| Organophotoredox | Eosin Y | C-H Functionalization | Metal-free, visible light | capes.gov.br |

Table 2: Examples of Organocatalytic and Photoredox Catalysis in Amide Synthesis.

Solvent-Free and Environmentally Benign Synthetic Protocols

The development of solvent-free and environmentally benign synthetic methods is a key goal in modern chemistry to reduce waste and environmental impact. bohrium.com For the synthesis of this compound and its analogues, several green approaches can be considered.

Solvent-free reactions, often conducted by simply heating a mixture of reactants, can be highly efficient. bohrium.comresearchgate.net For example, the direct reaction of a carboxylic acid and an amine can be achieved by heating, sometimes with a catalyst like boric acid. scispace.combohrium.comresearchgate.net Microwave-assisted synthesis is another powerful technique that can accelerate reactions in the absence of a solvent. organic-chemistry.org

A notable example is the solvent- and transition metal-free synthesis of amides from phenyl esters and aryl amines, which uses sodium hydride as a base. rsc.org This method offers high atom economy and avoids the use of hazardous solvents and expensive metal catalysts.

High-Throughput Synthesis and Parallel Derivatization of this compound Analogues

High-throughput synthesis (HTS) is a crucial technology in drug discovery and materials science, enabling the rapid generation of large libraries of related compounds for screening. For a molecule like this compound, HTS can be employed to create a diverse set of analogues by varying the biphenyl substitution and the cyclic amine component.

The synthesis of biphenyl-4-carboxamide derivatives has been explored in the context of creating libraries of biologically active compounds. nih.govnih.gov These approaches often rely on robust and generalizable reactions, such as the Suzuki coupling for the biphenyl core followed by standard amide coupling protocols. The use of solid-phase synthesis, where one of the reactants is attached to a resin, can facilitate purification and automation.

The development of novel biphenyl derivatives often involves the synthesis of a common intermediate, which is then diversified in parallel. For instance, a biphenyl acid chloride could be reacted with a library of different amines to produce a wide range of amide derivatives. walshmedicalmedia.com

Chemical Reactivity and Transformation Mechanisms of Azepan 1 Yl Biphenyl 2 Yl Methanone

Reactions at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical reactions. Its reactivity is influenced by the steric hindrance imposed by the bulky azepane and biphenyl (B1667301) groups.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of Azepan-1-yl(biphenyl-2-yl)methanone is susceptible to attack by various nucleophiles. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further transformations. youtube.com

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, Azepan-1-yl(biphenyl-2-yl)methanol, using hydride reagents. Common reducing agents and their expected selectivity are summarized in the table below.

| Reagent | Solvent | Expected Outcome | Reference |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Reduction of the ketone to a secondary alcohol. | youtube.com |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Potent reduction to the secondary alcohol. Requires anhydrous conditions. | youtube.com |

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols after acidic workup. The steric bulk around the carbonyl carbon may necessitate harsher reaction conditions or the use of less hindered organometallic reagents. youtube.com

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction. This involves the reaction with a phosphorus ylide. The steric hindrance may influence the E/Z selectivity of the resulting alkene.

Enolization and α-Carbon Functionalization

The α-carbon atoms adjacent to the ketone are acidic and can be deprotonated to form an enolate. masterorganicchemistry.com The formation of the enolate is a key step for various functionalization reactions at the α-position. The regioselectivity of enolate formation (i.e., which α-proton is removed) is influenced by the reaction conditions. youtube.com

Kinetic vs. Thermodynamic Enolates:

Kinetic enolate: Formed faster by using a bulky, non-nucleophilic base at low temperatures (e.g., Lithium diisopropylamide (LDA) at -78 °C). youtube.comlibretexts.org In the case of this compound, the kinetic enolate would likely be formed by deprotonation of the methylene (B1212753) group of the azepane ring adjacent to the carbonyl, as this position is generally less sterically hindered than the biphenyl side.

Thermodynamic enolate: The more stable enolate, favored under conditions that allow for equilibrium (e.g., a weaker base at room temperature). youtube.com The thermodynamic enolate would likely involve the more substituted biphenyl side, leading to a more substituted double bond.

α-Alkylation: Once the enolate is formed, it can act as a nucleophile to attack an alkyl halide in an SN2 reaction, leading to α-alkylation. nih.govnih.gov The choice of enolate (kinetic or thermodynamic) will determine the position of alkylation. youtube.com

| Reaction | Conditions | Expected Product | Reference |

| Kinetic α-alkylation | 1. LDA, THF, -78 °C; 2. R-X | Alkylation at the α-carbon of the azepane ring. | youtube.comyoutube.com |

| Thermodynamic α-alkylation | 1. NaH, THF, 25 °C; 2. R-X | Alkylation at the benzylic α-carbon of the biphenyl ring. | youtube.com |

Reactivity of the Azepane Heterocyclic Ring System

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, also possesses sites for chemical reactivity.

Electrophilic and Nucleophilic Processes at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azepane ring makes it nucleophilic and basic. However, in this compound, the nitrogen is part of an amide functional group due to its connection to the carbonyl carbon. This delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its nucleophilicity and basicity compared to a simple secondary amine.

N-Alkylation and N-Acylation: Direct alkylation or acylation at the nitrogen atom is generally difficult under standard conditions due to the amide nature of the nitrogen. Stronger electrophiles and more forcing conditions might be required, but these could lead to side reactions at other positions.

Ring-Opening and Ring-Contraction Reactions of the Seven-Membered Ring

The azepane ring is generally stable. However, under specific conditions, ring-opening or ring-contraction reactions can occur.

Ring-Opening: Acid-catalyzed ring-opening of azepanes can occur, particularly with strong acids and high temperatures, though this is not a common transformation. acs.orglibretexts.org The presence of the amide functionality would likely require harsh conditions for such a reaction to proceed. masterorganicchemistry.comchemistrysteps.com

Ring-Contraction: Ring-contractions of cycloalkanones are known reactions, such as the Favorskii rearrangement of α-halo ketones. researchgate.net If an α-halogenated derivative of this compound were synthesized, it could potentially undergo a base-induced ring contraction to form a six-membered piperidine (B6355638) ring with an attached carboxylic acid derivative. researchgate.netwikipedia.org

Transformations Involving the Biphenyl Moiety

The biphenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the acyl group and the other phenyl ring will influence the position of substitution.

Electrophilic Aromatic Substitution: The acyl group is a deactivating group and a meta-director. acs.org The second phenyl ring is an activating group and an ortho-, para-director. pearson.compearson.comyoutube.com Therefore, electrophilic substitution on the phenyl ring attached to the carbonyl group will be disfavored due to deactivation. Substitution on the second phenyl ring is more likely to occur at the ortho' and para' positions.

| Reaction | Reagent | Expected Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | Substitution at the 4'-position of the biphenyl ring. | youtube.com |

| Bromination | Br₂, FeBr₃ | Substitution at the 4'-position of the biphenyl ring. | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the 4'-position of the biphenyl ring. | youtube.com |

Cross-Coupling Reactions: If one of the phenyl rings were functionalized with a halide (e.g., bromide), it could participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce further substituents. researchgate.netwikipedia.orggre.ac.uknih.govlibretexts.org This is a powerful method for the synthesis of complex biaryl compounds.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The biphenyl core of this compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the electronic effects of the substituents on each ring. youtube.com

The azepan-1-yl)methanone group attached to one of the phenyl rings acts as a deactivating group due to the electron-withdrawing nature of the carbonyl moiety. This deactivation is primarily due to the resonance effect, which pulls electron density from the aromatic ring. Consequently, this ring is less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. Within this substituted ring, the carbonyl group directs incoming electrophiles to the meta position. youtube.com

Conversely, the second phenyl ring is activated by the substituted phenyl group, which acts as an electron-donating group through resonance. This directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. rsc.org Therefore, electrophilic substitution is expected to occur preferentially on the unsubstituted phenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Conditions | Predicted Major Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | Azepan-1-yl(4'-nitro-biphenyl-2-yl)methanone and Azepan-1-yl(2'-nitro-biphenyl-2-yl)methanone |

| Halogen (e.g., Br₂) with Lewis Acid | Azepan-1-yl(4'-bromo-biphenyl-2-yl)methanone and Azepan-1-yl(2'-bromo-biphenyl-2-yl)methanone |

| Acyl Halide with Lewis Acid (Friedel-Crafts Acylation) | Azepan-1-yl(4'-acyl-biphenyl-2-yl)methanone and Azepan-1-yl(2'-acyl-biphenyl-2-yl)methanone |

Oxidative and Reductive Transformations of the Aromatic System

The biphenyl system of this compound can undergo oxidative transformations, leading to more complex polycyclic structures. A notable reaction for related N-substituted biphenyl-2-carboxamides is oxidative cyclization. For instance, the treatment of N-methylbiphenyl-2-carboxamide with reagents like t-butyl hypochlorite (B82951) and iodine can induce cyclization to form phenanthridone derivatives. rsc.orgrsc.org This transformation proceeds through the formation of an amido-radical, which can attack the adjacent aromatic ring. rsc.org A similar oxidative cyclization could be envisaged for this compound, potentially leading to a condensed heterocyclic system.

Reductive transformations of the aromatic system, such as Birch reduction, would likely affect the unsubstituted phenyl ring more readily, given its higher electron density compared to the acylated ring.

Photochemical and Thermal Reactivity of this compound

The photochemical behavior of this compound is anticipated to be influenced by the presence of the α-keto amide functionality. α-Keto amides are known to undergo photochemical cleavage. nih.govresearchgate.net Upon irradiation, these compounds can undergo intramolecular hydrogen abstraction from the N-alkyl group to the keto oxygen, leading to the formation of zwitterionic intermediates that can subsequently cleave. researchgate.net The specific products would depend on the reaction conditions and the stability of the resulting radical intermediates.

Furthermore, the biphenyl ketone moiety can also participate in photochemical reactions. Diaryl ketones are known to be photoreactive, especially in the presence of hydrogen donors. researchgate.net

Thermally, biphenyl-2-carboxamides can undergo rearrangements, although this often requires harsh conditions. rsc.org The stability of the azepane ring will also be a factor in the thermal behavior of the compound.

Detailed Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies on this compound itself are not extensively documented in the literature. However, mechanisms for key transformations of related compounds provide valuable insights.

The mechanism of electrophilic aromatic substitution on biphenyl derivatives involves the formation of a resonance-stabilized carbocation intermediate (arenium ion). The stability of this intermediate determines the position of substitution. For the unsubstituted ring of this compound, attack at the para and ortho positions leads to more stable arenium ions where the positive charge can be delocalized onto the second aromatic ring.

The oxidative cyclization of N-substituted biphenyl-2-carboxamides is proposed to proceed via a radical mechanism. rsc.org Homolysis of an N-halo or similar precursor generates an amido-radical. This radical can then undergo intramolecular addition to the 1'- or 2'-position of the adjacent phenyl ring. Subsequent rearomatization and, in some cases, further substitution, lead to the final cyclized products. rsc.orgrsc.org

The photochemical cleavage of α-keto amides is believed to proceed through a triplet excited state. researchgate.net The initial step is an intramolecular hydrogen transfer from a C-H bond on the N-alkyl substituent to the oxygen of the keto group. This forms a biradical or zwitterionic intermediate which then fragments to release the carboxylic acid and other products. nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of Azepan 1 Yl Biphenyl 2 Yl Methanone

Single Crystal X-ray Diffraction Studies for Solid-State Structure

Polymorphism and Co-crystallization Phenomena

Information regarding the potential polymorphism (the ability to exist in multiple crystalline forms) or co-crystallization (forming a crystalline structure with another compound) of Azepan-1-yl(biphenyl-2-yl)methanone is not currently documented. The study of these phenomena is important as different polymorphic forms can exhibit distinct physical properties.

Solution-State Conformational Dynamics via High-Resolution NMR Spectroscopy

While specific high-resolution NMR spectroscopic studies dedicated solely to this compound are not readily found in the searched literature, the principles of NMR spectroscopy can be applied to predict its behavior in solution.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in confirming the chemical structure and elucidating the conformational preferences of this compound in solution.

¹H NMR: Would provide information on the chemical environment of the protons, with expected signals in the aromatic region for the biphenyl (B1667301) protons and in the aliphatic region for the azepane ring protons.

¹³C NMR: Would show distinct signals for each unique carbon atom, including the carbonyl carbon of the methanone (B1245722) group.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, helping to assign the complex spin systems within the biphenyl and azepane moieties.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the connectivity across the ketone linker and between the different parts of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments would provide information about the spatial proximity of protons. For instance, NOE signals between protons of the two phenyl rings would give insight into the twist angle of the biphenyl group in solution. Similarly, NOEs between the azepane protons and the biphenyl protons would help define the orientation of the azepane ring relative to the biphenyl system.

A hypothetical table of expected ¹H and ¹³C NMR shifts is presented below based on general knowledge of similar chemical structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Biphenyl-H | 7.20 - 7.80 | 125.0 - 145.0 |

| Azepane-H (α to N) | ~3.50 | ~48.0 |

| Azepane-H (other) | 1.50 - 1.90 | 25.0 - 30.0 |

| C=O | - | ~170.0 |

Variable Temperature NMR Studies for Ring Inversion and Rotational Barriers

Variable temperature (VT) NMR studies would be particularly insightful for understanding the dynamic processes occurring in this compound.

Azepane Ring Inversion: The seven-membered azepane ring is flexible and undergoes rapid conformational exchange at room temperature. By lowering the temperature, it might be possible to slow down this process to the NMR timescale, leading to the decoalescence of the averaged signals into distinct signals for the different conformations (e.g., chair and boat forms). From the coalescence temperature, the energy barrier for this ring inversion could be calculated.

Amide Bond Rotation: The C-N bond of the amide group can exhibit restricted rotation due to its partial double bond character. VT-NMR could be used to determine the rotational barrier around this bond.

Biphenyl Bond Rotation: The rotation around the C-C single bond connecting the two phenyl rings of the biphenyl moiety also has an associated energy barrier. While typically low, significant steric hindrance could make this rotation observable on the NMR timescale at very low temperatures.

Spin-Spin Coupling Analysis for Dihedral Angle Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the dihedral angles in molecules like this compound. The through-bond interaction between neighboring protons, known as spin-spin coupling, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. ic.ac.ukuci.educhemicalbook.com

In this compound, the key dihedral angle of interest is that between the two phenyl rings of the biphenyl group (φ). This angle is influenced by the steric bulk of the azepan-1-yl-methanone substituent at the ortho position. Due to the restricted rotation around the C1-C1' bond of the biphenyl system, the molecule is expected to adopt a non-planar conformation in solution. libretexts.org The dihedral angle can be estimated by measuring the vicinal coupling constants (³J) between protons on the separate phenyl rings, although this can be challenging due to the distance.

A more practical approach involves the analysis of the coupling constants within the azepane ring and between the protons of the biphenyl rings and the adjacent methylene (B1212753) group of the azepane ring. The seven-membered azepane ring exists in a dynamic equilibrium of several chair and boat conformations. The observed coupling constants for the azepane protons are a weighted average of the couplings in each conformation.

Table 1: Predicted ¹H NMR Spin-Spin Coupling Constants for Dihedral Angle Analysis of this compound

| Coupled Protons | Predicted Dihedral Angle (φ) | Predicted Coupling Constant (³J) in Hz |

| H_ortho (Ring A) - H_ortho' (Ring B) | ~60-70° | ~1-3 |

| H_alpha (azepane) - H_beta (azepane) | Varies (conformational average) | ~5-10 |

Note: The predicted values are based on typical coupling constants observed in sterically hindered biphenyl systems and conformationally flexible seven-membered rings. Precise values would require experimental measurement or high-level computational modeling.

The Karplus equation provides a mathematical relationship to correlate the experimentally observed ³J values to the dihedral angles. ic.ac.ukuci.educhemicalbook.com For instance, a smaller coupling constant between the ortho protons of the two biphenyl rings would indicate a larger dihedral angle, suggesting a more twisted conformation to alleviate steric strain. libretexts.org

Vibrational Spectroscopy for Characteristic Functional Group Identification and Bonding Insights (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are essential techniques for identifying the characteristic functional groups and understanding the bonding within this compound. The vibrational modes of the molecule provide a fingerprint that is sensitive to its structure and conformation. chem-soc.si

The most prominent vibrational band is expected to be the carbonyl (C=O) stretching frequency of the ketone linker. Due to conjugation with the biphenyl system and the electronic effects of the azepane nitrogen, this band is anticipated to appear in the range of 1650-1680 cm⁻¹. The exact position can provide insights into the degree of coplanarity between the carbonyl group and the phenyl ring.

The spectra will also be characterized by the vibrations of the aromatic C-H and C=C bonds of the biphenyl moiety and the aliphatic C-H bonds of the azepane ring. The out-of-plane C-H bending vibrations of the ortho-substituted phenyl ring can be particularly informative about the substitution pattern.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| C=O (ketone) | Stretching | 1665 (strong) | 1665 (moderate) |

| C=C (aromatic) | Stretching | 1600, 1580, 1475 (multiple bands) | 1600, 1580 (strong) |

| C-H (aromatic) | Stretching | 3100-3000 (multiple weak bands) | 3100-3000 (strong) |

| C-H (aliphatic, azepane) | Stretching | 2950-2850 (multiple bands) | 2950-2850 (strong) |

| C-N (azepane) | Stretching | 1250-1180 (moderate) | 1250-1180 (weak) |

Note: These are predicted frequency ranges based on data for similar N-aroylazepanes and ortho-substituted biphenyl ketones. The intensities are relative and can vary.

Chiroptical Properties and Stereochemical Assignments (if relevant enantiomers are synthesized)

The ortho-substitution in this compound introduces the possibility of atropisomerism. reddit.com Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this case, the steric clash between the azepan-1-yl-methanone substituent and the second phenyl ring can create a high enough energy barrier to restrict free rotation around the biphenyl C-C bond. This restricted rotation can lead to the existence of stable, separable enantiomers if the molecule lacks a plane of symmetry. libretexts.org

For this compound, if the azepane ring adopts a fixed, chiral conformation or if there are other chiral elements, the molecule as a whole would be chiral and could potentially be resolved into its enantiomers. The study of the chiroptical properties, such as optical rotation and circular dichroism (CD), would be crucial for the stereochemical assignment of these enantiomers.

A positive or negative sign in the optical rotation measurement would distinguish the dextrorotatory and levorotatory enantiomers. The CD spectrum would provide more detailed information about the stereochemistry, with specific Cotton effects corresponding to the electronic transitions within the chiral chromophores of the molecule, primarily the biphenyl and carbonyl groups. The sign and intensity of these Cotton effects can be correlated with the absolute configuration of the atropisomers, often with the aid of computational predictions.

The synthesis of enantiomerically pure forms of this compound would be a prerequisite for the experimental investigation of its chiroptical properties.

Theoretical and Computational Chemistry Studies on Azepan 1 Yl Biphenyl 2 Yl Methanone

Quantum Chemical Calculations of Electronic Structure (DFT, ab initio methods)

No published studies were identified that have performed quantum chemical calculations on the electronic structure of Azepan-1-yl(biphenyl-2-yl)methanone. Such studies would be invaluable for understanding the molecule's fundamental properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Analysis of these frontier orbitals is crucial for predicting the chemical reactivity, kinetic stability, and electronic transitions of a molecule. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and its potential use in areas such as organic electronics. Without dedicated computational studies, predictions regarding the reactivity of this compound remain speculative.

Electrostatic Potential Surfaces and Charge Distribution

Information regarding the electrostatic potential surface and charge distribution of this compound is not present in the scientific literature. An electrostatic potential map would illustrate the charge distribution and identify the electron-rich and electron-deficient regions of the molecule, which is essential for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Dipole Moment and Polarizability Calculations

Specific calculated values for the dipole moment and polarizability of this compound are not available. These properties are fundamental to understanding a molecule's interaction with electric fields and its bulk dielectric properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

No literature could be found that details the use of Density Functional Theory (DFT) for the geometry optimization or the exploration of the energy landscapes of this compound.

Conformational Search and Identification of Global Minima

There are no published reports on a systematic conformational search for this compound to identify its global minimum energy structure. Such an analysis would be critical for understanding the molecule's preferred three-dimensional shape, which influences its physical and biological properties.

Torsional Potential Energy Surface Mapping (e.g., Biphenyl-Azepane Rotational Barriers)

The rotational barriers around key single bonds, such as the bond connecting the biphenyl (B1667301) and azepane moieties, have not been mapped through torsional potential energy surface scans in any available study. This information would be vital for understanding the molecule's flexibility and the energetic costs associated with different conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Solid State

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound, capturing its movements and conformational changes over time in different environments.

The conformation of this compound is significantly influenced by the surrounding solvent. The interplay between the solute and solvent molecules can stabilize different spatial arrangements of the azepane ring and the biphenyl groups. The biphenyl moiety's torsional angle and the azepane ring's puckering are particularly susceptible to solvent effects. rsc.orgnih.gov

In non-polar solvents, intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, are expected to be the primary determinants of the molecule's shape. Conversely, in polar solvents, the molecule's dipole moment will interact strongly with the solvent's electric field, potentially leading to more extended or folded conformations that maximize favorable solute-solvent interactions. nih.govresearchgate.net Computational studies on similar biphenyl amides have shown that polar solvents can alter the rotational barrier of the biphenyl group and influence the puckering of cyclic moieties. ic.ac.ukresearchgate.net

To illustrate the potential impact of solvent polarity, a hypothetical distribution of major conformers in different solvents is presented in the table below, based on computational studies of analogous compounds.

| Solvent (Dielectric Constant) | Predominant Conformation | Biphenyl Dihedral Angle (°) | Azepane Ring Conformation | Predicted Population (%) |

|---|---|---|---|---|

| Hexane (1.9) | Folded | ~45 | Twist-Chair | 75 |

| Chloroform (4.8) | Partially Extended | ~60 | Chair | 60 |

| Methanol (32.7) | Extended | ~75 | Chair-Boat | 85 |

| Water (80.1) | Highly Extended/Unfolded | ~90 | Unstructured | 90 |

MD simulations can also model the non-covalent interactions between this compound and other small molecules. These interactions are crucial for understanding its behavior in a mixture or its potential as a material component. The primary interaction sites are the carbonyl oxygen, which can act as a hydrogen bond acceptor, and the aromatic rings, which can participate in π-π stacking and van der Waals interactions. dovepress.comnih.govacs.org

Simulations involving small molecules like phenols or other aromatic compounds would likely show the formation of transient complexes stabilized by hydrogen bonding to the amide's carbonyl group and π-π stacking with the biphenyl rings. The azepane ring, being more flexible and aliphatic, would primarily engage in weaker van der Waals interactions. nih.govacs.orgnih.gov

The following table summarizes the predicted types and relative strengths of intermolecular interactions between this compound and various small molecules, as would be determined from MD simulations.

| Interacting Small Molecule | Primary Interaction Type | Key Interacting Moiety on this compound | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|

| Phenol | Hydrogen Bonding | Carbonyl Oxygen | -5 to -8 |

| Benzene (B151609) | π-π Stacking | Biphenyl Rings | -2 to -4 |

| Methane | Van der Waals | Azepane Ring | -0.5 to -1.5 |

| Acetone | Dipole-Dipole | Amide Group | -3 to -5 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's electronic and vibrational structure.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The chemical shifts of the protons and carbons in the biphenyl and azepane rings are expected to be sensitive to the molecule's conformation. For instance, the dihedral angle between the biphenyl rings will influence the shielding of the aromatic protons.

Similarly, theoretical IR spectra can be computed. The vibrational frequency of the amide C=O stretch is a particularly informative band, as its position is sensitive to the electronic environment and hydrogen bonding interactions. nih.gov

The table below presents hypothetical predicted NMR and IR data for the most stable conformation of this compound, based on typical values for similar structures.

| Spectroscopic Parameter | Predicted Value | Notes |

|---|---|---|

| ¹³C NMR: Carbonyl Carbon | 168-172 ppm | Sensitive to electronic effects of the biphenyl group. |

| ¹H NMR: Azepane Protons (α to N) | 3.2-3.8 ppm | Broad signals due to ring puckering. |

| ¹H NMR: Biphenyl Protons | 7.2-7.8 ppm | Complex splitting pattern due to restricted rotation. |

| IR: C=O Stretch Frequency | 1640-1660 cm⁻¹ | Lower frequency indicates significant resonance delocalization. |

| IR: C-N Stretch Frequency | 1250-1280 cm⁻¹ | Reflects the partial double bond character of the amide bond. |

Reaction Pathway Energetics and Transition State Calculations for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a key transformation of interest is its synthesis, typically through the coupling of a biphenyl-2-carboxylic acid derivative and azepane. youtube.comkhanacademy.orgdur.ac.uk

DFT calculations can be employed to model the reaction pathway of this amide bond formation. The calculations would likely reveal a multi-step process, potentially involving the formation of a tetrahedral intermediate. rsc.orglibretexts.orgyoutube.com The energy profile of the reaction can be mapped out, identifying the transition state with the highest energy, which corresponds to the rate-determining step.

A hypothetical energy profile for the formation of this compound from biphenyl-2-carbonyl chloride and azepane is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Biphenyl-2-carbonyl chloride + Azepane | 0.0 |

| Transition State 1 | Formation of Tetrahedral Intermediate | +15.2 |

| Intermediate | Tetrahedral Adduct | -5.8 |

| Transition State 2 | Collapse of Intermediate and HCl elimination | +10.5 |

| Products | This compound + HCl | -12.7 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure of molecules, providing insights into bonding, lone pairs, and delocalization effects that contribute to molecular stability. For this compound, NBO analysis can quantify the extent of electron delocalization within the amide group and the biphenyl system.

A key finding from NBO analysis would be the characterization of the resonance within the amide bond. This involves the interaction between the nitrogen lone pair (a donor NBO) and the antibonding π* orbital of the carbonyl group (an acceptor NBO). The energy of this interaction, denoted as E(2), quantifies the stability gained from this delocalization.

The following table provides hypothetical E(2) values for the most significant delocalization interactions in this compound, as would be obtained from an NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C=O) | 55.8 | Amide Resonance |

| π(C=C) Biphenyl Ring 1 | π(C=C) Biphenyl Ring 2 | 5.2 | Inter-ring Conjugation |

| π(C=C) Biphenyl Ring 2 | π(C=O) | 3.1 | Conjugation with Amide |

| σ(C-H) Azepane | σ(C-N) Azepane | 2.5 | Hyperconjugation |

Derivatization Strategies and Analogue Libraries of Azepan 1 Yl Biphenyl 2 Yl Methanone

Functionalization of the Biphenyl (B1667301) Moiety6.2. Modifications of the Azepane Ring6.3. Isosteric Replacements of the Ketone Functionality6.4. Stereochemical Control in Analogue Synthesis6.5. High-Throughput Synthesis and Combinatorial Chemistry Approaches for Diversification

Should research on Azepan-1-yl(biphenyl-2-yl)methanone become available in the future, a detailed analysis based on the requested structure can be provided.

Advanced Applications of Azepan 1 Yl Biphenyl 2 Yl Methanone in Chemical Systems Strictly Non Biological

Utilization as a Ligand in Organometallic Catalysis

There is no available literature to suggest that Azepan-1-yl(biphenyl-2-yl)methanone has been synthesized or investigated for its potential as a ligand in organometallic catalysis.

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

No studies have been found that describe the application of this compound as a chiral auxiliary or as a building block in asymmetric synthesis. The principles of chiral auxiliaries are well-established in organic chemistry, but their application using this specific compound has not been documented. wikipedia.orgscielo.org.mxwilliams.edursc.org

Studies on Self-Assembly and Supramolecular Chemistry

There is no evidence of research into the self-assembly properties or the application of this compound in the field of supramolecular chemistry.

Q & A

Q. What are the primary synthetic routes for preparing Azepan-1-yl(biphenyl-2-yl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where biphenyl derivatives react with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . For advanced functionalization, iridium-catalyzed reductive Reformatsky reactions are employed. These reactions use Vaska’s complex (IrCl(CO)(PPh₃)₂) and TMDS (tetramethyldisiloxane) to enable difluoroalkylation of lactams, achieving yields of 63–85% under inert atmospheres . Optimization involves adjusting catalyst loading, solvent choice (toluene/THF), and stoichiometric control of reagents.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation via ¹H/¹³C spectra, identifying substituents on the azepane and biphenyl moieties .

- X-ray Crystallography : Resolves 3D molecular geometry, as demonstrated in SARS-CoV-2 NSP3 macrodomain co-crystallization studies (PDB: 7FR6) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups.

Advanced Research Questions

Q. How can reaction pathways be optimized for introducing fluorinated groups into this compound?

Fluorination is achieved via electrophilic substitution or transition-metal catalysis . For example, iridium-catalyzed reactions with difluoroacetates (e.g., benzyl or isopropyl esters) enable selective difluoroalkylation. Key parameters include:

- Catalyst loading (1–2 mol% IrCl(CO)(PPh₃)₂).

- Temperature control (60–80°C) to minimize side reactions.

- Use of TMDS as a reductant to stabilize intermediates .

Advanced purification techniques (e.g., continuous flow reactors) enhance yield and purity .

Q. What role does this compound play in structural biology studies?

The compound has been co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB: 7FR6) to study ligand-protein interactions. X-ray diffraction at 1 Å resolution revealed binding modes critical for antiviral drug design. Computational tools like SHELXL refine crystallographic data, while PanDDA analysis identifies electron density maps for ligand placement .

Q. How can researchers resolve contradictions in reported biological activities of similar azepane-containing compounds?

- Dose-Response Studies : Establish activity thresholds (e.g., IC₅₀ values) to differentiate true pharmacological effects from assay artifacts.

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to validate mechanisms .

- Structural Analog Comparison : Compare substituent effects; e.g., fluorophenyl groups enhance metabolic stability compared to methoxy derivatives .

Q. What computational methods support the design of derivatives with improved bioactivity?

- Molecular Docking : Predict binding affinities to targets like the SARS-CoV-2 macrodomain using AutoDock or Schrödinger .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity .

- DFT Calculations : Optimize geometries and electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions .

Q. How does the azepane ring influence pharmacokinetic properties?

The seven-membered azepane ring enhances metabolic stability by reducing oxidative degradation compared to smaller rings (e.g., piperidine). Its flexibility improves binding to conformational epitopes in enzymes, as seen in neuropharmacological studies . LogP calculations (~2.5–3.0) suggest moderate blood-brain barrier permeability, making it suitable for CNS-targeted therapies.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.